molecular formula C10H14O B3048570 (2-Propylphenyl)methanol CAS No. 17475-43-3

(2-Propylphenyl)methanol

Cat. No. B3048570
CAS RN: 17475-43-3
M. Wt: 150.22 g/mol
InChI Key: ZAMZCSIXTWIEDY-UHFFFAOYSA-N
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Description

“(2-Propylphenyl)methanol” is an organic compound with the molecular weight of 150.22 . It is a liquid at room temperature . The compound has attracted a lot of scientific interest because of its physical and chemical properties, biological activity, and potential applications in diverse fields of research and industry.


Molecular Structure Analysis

The InChI code for “(2-Propylphenyl)methanol” is 1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3 . This indicates that the compound has a carbon backbone with a propyl group and a phenyl group attached, along with a hydroxyl group (methanol).


Physical And Chemical Properties Analysis

“(2-Propylphenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes :Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This effect is crucial in studying transmembrane proteins/peptides, as methanol can influence lipid scrambling, which is often misconstrued as the action of proteins or peptides (Nguyen et al., 2019).

  • Asymmetric Hydrogenation in Organic Synthesis :In organic synthesis, methanol has been used as a solvent in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, leading to high enantioselectivity. This demonstrates methanol's role in catalytic reactions that produce significant organic compounds (Ohkuma et al., 2007).

  • Electrochemical Analysis Techniques :Methanol is an important component in electrochemical analysis techniques, such as in the detection of alcohol in fermentation processes. A hybrid electrophoresis device with electrochemical preprocessing has been developed to differentiate methanol from other alcohols like ethanol, showcasing its application in analytical chemistry (Santos et al., 2017).

  • Enantioselective Epoxidation in Chemical Synthesis :Methanol-based compounds, such as (1R,3S,4S)-2-azanorbornyl-3-methanol, have been used as catalysts for enantioselective epoxidation of α,β-enones, demonstrating its utility in producing epoxides with high yields and enantioselectivities (Lu et al., 2008).

  • Photocatalytic Hydrogen Production :A heterogeneous photocatalyst (Ni-modified CdS nanoparticles) has been used to split methanol into hydrogen and carbonyl compounds under visible light. This showcases methanol's role in photocatalytic hydrogen production, an area with potential applications in energy and the chemical industry (Chai et al., 2016).

  • Biological Conversion of Methanol :Methanol is used as a substrate for bioproduction in engineered strains of Escherichia coli. The strains couple methanol utilization with the growth on specific sugars, paving the way for methanol's use in the biological production of chemicals and fuels (Chen et al., 2018).

Safety And Hazards

The safety information for “(2-Propylphenyl)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “(2-Propylphenyl)methanol” are not mentioned in the search results, the future of methanol production in general is a topic of ongoing research. There is a growing interest in renewable methanol production, with methanol being seen as a potential alternative source of energy . The global demand for methanol is increasing, and new technologies for more efficient methanol production are being developed .

properties

IUPAC Name

(2-propylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMZCSIXTWIEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511212
Record name (2-Propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propylphenyl)methanol

CAS RN

17475-43-3
Record name 2-Propylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17475-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-propylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Dai, J Wu, Z Wang, Y Chen, Z Li - Tetrahedron, 2010 - Elsevier
… Single product of 2-ethylphenyl methanol 9, 3-ethylphenyl methanol 10, 2-propylphenyl methanol 11, or 2-propylphenyl methanol 12 was detected from GC analysis, respectively. The …
Number of citations: 7 www.sciencedirect.com
A Pacheco Pita - 2019 - eprints.soton.ac.uk
The research described in this thesis focuses on different areas of organozirconium chemistry. Firstly, four compounds with a cis-bicyclo[3.3.0]oct-2-ene backbone were synthesised to …
Number of citations: 3 eprints.soton.ac.uk

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